molecular formula C9H22N2O B148321 tert-Butoxy bis(dimethylamino)methane CAS No. 5815-08-7

tert-Butoxy bis(dimethylamino)methane

Cat. No. B148321
CAS RN: 5815-08-7
M. Wt: 174.28 g/mol
InChI Key: HXRAMSFGUAOAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butoxy bis(dimethylamino)methane is not directly mentioned in the provided papers. However, the papers discuss related compounds that involve tert-butyl groups and dimethylamino functionalities. For instance, the synthesis of bis-(3,5-dimethyl-4-hydroxyphenyl)(aryl)methanes involves aryl groups and shows the versatility of methane derivatives in chemical synthesis . Similarly, geminal di(hypersilyl) compounds like dimethylamino-bis[tris(trimethylsilyl)silyl]methane demonstrate the structural complexity that can arise when bulky groups are attached to a methane core .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including lithiation, metalation with dimethylzinc, and subsequent reactions that can lead to complex products with zinc or silicon-containing groups . For example, the metalation of a pyridylmethylamine derivative with dimethylzinc leads to a dimeric methylzinc complex, which upon thermal decomposition, yields a variety of products including a C-C coupling product . The synthesis of dimethylamino-bis[tris(trimethylsilyl)silyl]methane is achieved through the reaction of a silyllithium compound with chloromethylene-dimethyliminium chloride, showcasing the reactivity of methane derivatives with silicon-containing reagents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often complex and can be significantly distorted due to steric hindrance from bulky substituents. For instance, dimethylamino-bis[tris(trimethylsilyl)silyl]methane exhibits a central Si–C–Si angle of 132.6°, indicating the spatial demands of the substituents . The structure of bis(tetramethylcyclopropylidene)methane, another methane derivative, has been elucidated by X-ray crystallography, showing unique structural features .

Chemical Reactions Analysis

The chemical reactions involving methane derivatives can lead to a variety of products, depending on the substituents and reaction conditions. The thermal decomposition of a methylzinc complex results in the formation of zinc metal and a C-C coupling product, among other things . The reactivity of tert-butyl(dimethylsilyl)oxy groups in methanethiols demonstrates their potential as nucleophilic reagents for introducing protected sulfur into molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methane derivatives are influenced by their molecular structure. The presence of bulky groups can lead to unusual IR stretching bands and NMR chemical shifts, as seen in bis(tetramethylcyclopropylidene)methane . The steric demands of substituents can also affect the reactivity and stability of these compounds, as evidenced by the synthesis and characterization of various methane derivatives .

Scientific Research Applications

Versatile C1 Building Blocks

tert-Butoxy bis(dimethylamino)methane is noted for its versatility as a C1 building block in chemical synthesis. It undergoes condensation reactions with CH-acidic methyl and methylene moieties, leading to various open-chain products like aldehydes, ketones, enones, and others. This compound is particularly significant in the total synthesis of natural products, including the annulation of heterocyclic rings such as pyridines and pyrroles, which are crucial in alkaloid synthesis (Bracher, 2020).

Synthesis of Heterocyclic Compounds

tert-Butoxy bis(dimethylamino)methane is used in preparing various heterocyclic compounds. For example, its reaction with alkyl 3-indoleacetates has been utilized to produce methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate. These compounds are instrumental in synthesizing condensed indolylpyrimidones and indolylpyranones, which are analogous to natural products like meridianines (Jakše et al., 2004).

Novel Derivatization Method

This chemical has also found applications in analytical chemistry, such as in the derivatization of perfluoroalkyl carboxylic acids for gas chromatography-mass spectrometry analysis. It facilitates the sensitive and efficient analysis of these compounds in complex matrices like Chinese wolfberry and soybean, showing its potential in food safety and environmental monitoring (Ji et al., 2021).

Safety And Hazards

Tert-Butoxy bis(dimethylamino)methane is a flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Tert-Butoxy bis(dimethylamino)methane has high chemical reactivity and is often used as an intermediate in organic synthesis and pesticide chemical synthesis . It is also useful as a general reagent for the α-methylene amination of carbonyl .

properties

IUPAC Name

N,N,N',N'-tetramethyl-1-[(2-methylpropan-2-yl)oxy]methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-9(2,3)12-8(10(4)5)11(6)7/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRAMSFGUAOAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206888
Record name tert-Butoxy bis(dimethylamino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butoxy bis(dimethylamino)methane

CAS RN

5815-08-7
Record name tert-Butoxybis(dimethylamino)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5815-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butoxy bis(dimethylamino)methane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005815087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butoxy bis(dimethylamino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxy-N,N,N',N'-tetramethylmethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.895
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERT-BUTOXY BIS(DIMETHYLAMINO)METHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEJ0U558F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butoxy bis(dimethylamino)methane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
tert-Butoxy bis(dimethylamino)methane
Reactant of Route 3
Reactant of Route 3
tert-Butoxy bis(dimethylamino)methane
Reactant of Route 4
tert-Butoxy bis(dimethylamino)methane
Reactant of Route 5
Reactant of Route 5
tert-Butoxy bis(dimethylamino)methane
Reactant of Route 6
tert-Butoxy bis(dimethylamino)methane

Citations

For This Compound
130
Citations
W Haefliger, H Knecht - Tetrahedron letters, 1984 - Elsevier
Tetrahedron Letters,Vol.25,No.3,pp 285-288,1983 oo40-4039/84 $3.00+ -00 Printed in Great Britain 01984 Pergamon Press Ltd. Page 1 Tetrahedron Letters,Vol.25,No.3,pp 285-288,1983 …
Number of citations: 25 www.sciencedirect.com
R Jakše, J Svete, B Stanovnik, A Golobič - Tetrahedron, 2004 - Elsevier
Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate were prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane. Upon treatment of these two N,N-…
Number of citations: 73 www.sciencedirect.com
F Bracher - Mini-Reviews in Organic Chemistry, 2020 - ingentaconnect.com
Dimethylformamide acetals and Bredereck’s reagent (tert-butoxy-bis(dimethylamino) methane) are versatile C1 building blocks due to their ability to undergo condensation reactions …
Number of citations: 5 www.ingentaconnect.com
K Methling, J Kopf, M Michalik, H Reinke… - Journal of …, 2003 - Taylor & Francis
1‐Deoxy‐3,4:5,6‐di‐O‐isopropylidene‐d‐arabino‐hex‐2‐ulose reacted with N,N‐dimethylformamide dimethyl acetal and tert‐butoxy[bis(dimethylamino)]methane, respectively, to …
Number of citations: 7 www.tandfonline.com
GB Rosso - Synlett, 2006 - thieme-connect.com
(A) α-Methylation of γ-lactams and γ-lactones: The Bredereck reagent has been employed in the preparation of 4-methylglutamic acids, non-proteinogenic amino acids and analogues …
Number of citations: 9 www.thieme-connect.com
W Kantlehner, J Mezger, EV Stoyanov, S Leonhardt - Synthesis, 2008 - thieme-connect.com
N, N′-Bis (dimethylaminomethylene) hydrazine was synthesized in a one-step procedure from N, N′-diformylhydrazine and tert-butoxy-bis (dimethylamino) methane (Bredereck-…
Number of citations: 3 www.thieme-connect.com
L Vah, T Medved, U Grošelj, M Klemenčič, Č Podlipnik… - Molecules, 2022 - mdpi.com
In silico evaluation of various regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates and their acyclic precursors yielded promising results with respect to …
Number of citations: 1 www.mdpi.com
K Tanino, K Onuki, K Asano, M Miyashita… - Journal of the …, 2003 - ACS Publications
Total synthesis of ingenol, a diterpene isolated from the genus Euphorbia, was accomplished on the basis of the novel key reactions. The highly strained ingenane skeleton was …
Number of citations: 167 pubs.acs.org
E Broumidis, PA Koutentis - Tetrahedron Letters, 2017 - Elsevier
3-Deazacanthin-4-one and nine analogues, including the 8-aza analogue, were prepared rapidly and in high yields from 8-iodoquinolones and 2-chloro(het)arylboronic acids. The …
Number of citations: 10 www.sciencedirect.com
M Labbozzetta, M Barreca, V Spanò… - Drug Development …, 2022 - Wiley Online Library
A series of [1,2]oxazolo[5,4‐e]isoindole derivatives was evaluated against HL‐60 cell line and its multidrug resistance (MDR) variant, HL‐60R, resistant to doxorubicin and to other P‐gp …
Number of citations: 20 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.